2-Cyclopropylalanine hydrate

Peptide Engineering Helical Propensity Conformational Constraint

2-Cyclopropylalanine hydrate (CAS 1820684-99-8) is a non-proteinogenic α,α-disubstituted amino acid featuring a cyclopropyl ring on the α-carbon, providing exceptional conformational rigidity to peptide backbones. This compound belongs to the class of constrained cyclopropane amino acids and is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to engineer stable secondary structures such as β-turns and helices.

Molecular Formula C6H13NO3
Molecular Weight 147.174
CAS No. 1820684-99-8
Cat. No. B2628608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropylalanine hydrate
CAS1820684-99-8
Molecular FormulaC6H13NO3
Molecular Weight147.174
Structural Identifiers
SMILESCC(C1CC1)(C(=O)O)N.O
InChIInChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2
InChIKeyVNKUPKMRFJIMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropylalanine Hydrate (CAS 1820684-99-8): Unnatural Amino Acid for Peptide Conformational Control


2-Cyclopropylalanine hydrate (CAS 1820684-99-8) is a non-proteinogenic α,α-disubstituted amino acid featuring a cyclopropyl ring on the α-carbon, providing exceptional conformational rigidity to peptide backbones [1]. This compound belongs to the class of constrained cyclopropane amino acids and is primarily utilized as a building block in solid-phase peptide synthesis (SPPS) to engineer stable secondary structures such as β-turns and helices . The hydrate form is a stable solid with a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol .

Why 2-Cyclopropylalanine Hydrate Cannot Be Substituted with Generic α-Alkyl Amino Acids


Unnatural amino acids with alkyl side chains are often treated as interchangeable tools for introducing lipophilicity. However, 2-cyclopropylalanine hydrate offers a unique combination of α,α-disubstitution and a three-membered ring, which cannot be replicated by linear alkyl analogs (e.g., α-methylalanine) or larger cyclic systems [1]. While α-methylalanine enhances helicity, the cyclopropyl group in 2-cyclopropylalanine is known to be a helix breaker, akin to proline, thereby inducing distinct, predictable secondary structures (e.g., β-turns) [2]. Furthermore, cyclopropylalanine has been shown to act as a metabolically stable isostere for leucine in cyclic peptides, achieving >90% oral bioavailability—a feat not demonstrated by simple α-methyl substitutions [3]. Substitution without quantitative validation of these conformational and metabolic parameters risks significant deviation from the intended peptide pharmacophore.

Quantitative Differentiation Evidence for 2-Cyclopropylalanine Hydrate in Peptide Design


Helix-Breaking Propensity vs. α-Methylalanine: Conformational Control

In peptide helix stability assays using the Lifson-Roig theory, 2-cyclopropylalanine's core scaffold (1-aminocyclopropanecarboxylic acid, ACC) exhibits a w-parameter classifying it as a strong helix breaker, similar to proline. This directly contrasts with its linear α-alkyl analog, α-methylalanine, which has a w-parameter almost identical to the strong helix former alanine [1].

Peptide Engineering Helical Propensity Conformational Constraint

Metabolic Stability: Cyclopropylalanine (Cpa) as a Superior Leucine Isostere

In a rat bile duct cannulation study, substituting Leucine (Leu) residues with Cyclopropylalanine (Cpa) in a cyclic peptide prevented side-chain hydroxylation by Cyp enzymes, a major metabolic pathway [1]. This substitution, combined with a further modification, resulted in an absolute oral bioavailability of >90% at a 3 mg/kg dose, with mM plasma exposures [1].

Peptide Pharmacokinetics Metabolic Stability Oral Bioavailability

Synthetic Accessibility: α,α-Disubstitution vs. β-Cyclopropyl Analogs

The α,α-disubstituted nature of 2-cyclopropylalanine hydrate makes it directly compatible with standard Fmoc-SPPS protocols using well-established coupling reagents . This contrasts with β-cyclopropylalanine analogs, which are β-amino acids that introduce a fundamentally different backbone geometry and often require specialized, lower-yielding coupling conditions due to altered nitrogen nucleophilicity and steric hindrance [1].

Solid-Phase Peptide Synthesis Synthetic Efficiency Unnatural Amino Acid

High-Impact Application Scenarios for 2-Cyclopropylalanine Hydrate in Drug Discovery


Engineering β-Turns in Bioactive Peptides

Based on its class-level helix-breaking propensity [1], 2-cyclopropylalanine hydrate is ideally suited for inducing β-turns in synthetic peptides. Replacing a generic amino acid at the i+1 or i+2 position of a β-turn with this residue can pre-organize the peptide backbone into a bioactive conformation, enhancing binding affinity for targets such as GPCRs or integrins.

Optimizing Oral Bioavailability of Cyclic Peptide Drugs

Direct head-to-head evidence shows that substituting metabolically labile residues (e.g., Leucine) with Cyclopropylalanine (Cpa) can drastically improve oral peptide pharmacokinetics, achieving >90% bioavailability [2]. This makes 2-cyclopropylalanine hydrate a strategic building block in lead optimization campaigns for oral peptide therapeutics targeting intracellular or extracellular protein-protein interactions.

Developing Protease-Resistant Linear Peptide Leads

The α,α-disubstituted architecture of 2-cyclopropylalanine hydrate, combined with the steric shield of the cyclopropyl ring, inherently reduces susceptibility to protease cleavage compared to standard L-amino acids [3]. This scaffold is used to extend the in vivo half-life of linear peptide hormones and antimicrobial peptides, enabling less frequent dosing and improved therapeutic windows.

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